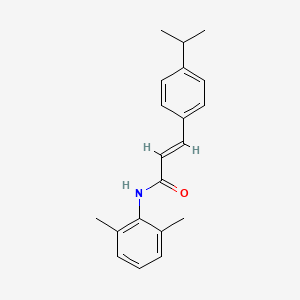
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide
Descripción general
Descripción
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as DIPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DIPA is a type of acrylamide derivative that has been found to possess unique properties that make it suitable for use in biochemical and physiological research.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been used in various scientific research applications, including drug discovery, protein labeling, and bioimaging. This compound has been found to possess a unique fluorescent property that makes it suitable for use in protein labeling and bioimaging studies. This compound has also been used as a starting material for the synthesis of other acrylamide derivatives that have potential applications in drug discovery.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is not well understood, but it is believed to interact with specific proteins and enzymes in cells. This compound has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene regulation and cell growth. This compound has also been found to interact with specific receptors in cells, such as the GABA receptor, which is involved in neurotransmission.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. This compound has also been found to inhibit the growth of cancer cells, particularly in breast cancer and prostate cancer. This compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability, its fluorescent property, and its ability to interact with specific proteins and enzymes. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide, including the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of this compound and its derivatives and to optimize their solubility in aqueous solutions.
Propiedades
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-14(2)18-11-8-17(9-12-18)10-13-19(22)21-20-15(3)6-5-7-16(20)4/h5-14H,1-4H3,(H,21,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMQCGOIRUKQLO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


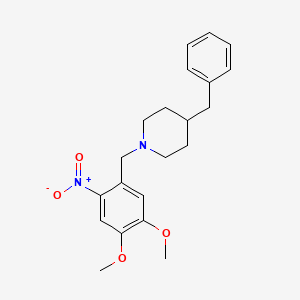
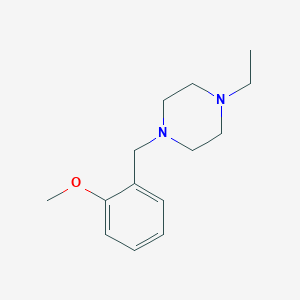
![2-[(2-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3742865.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B3742872.png)
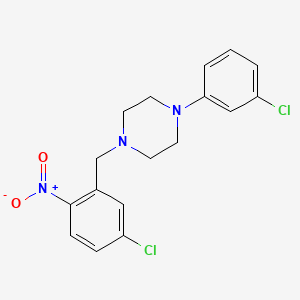
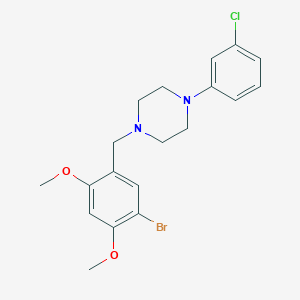
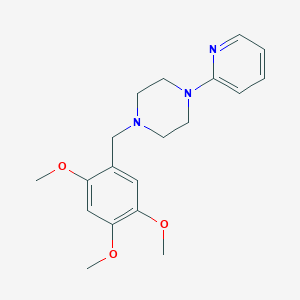
![N-[2-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3742897.png)

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742909.png)
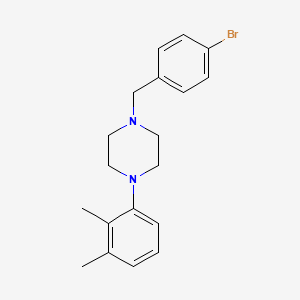

![ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3742940.png)
![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)
